(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol
Description
Properties
IUPAC Name |
[2-(2-aminoethyl)-2-azaspiro[4.5]decan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c13-6-7-14-8-11(9-15)12(10-14)4-2-1-3-5-12/h11,15H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDUAAAEAFHTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2CO)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol is a spirocyclic compound characterized by its unique nitrogen-containing spiro structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data from various studies.
- IUPAC Name : this compound
- CAS Number : 2092474-92-3
- Molecular Formula : C₁₂H₂₄N₂O
- Molecular Weight : 212.33 g/mol
Synthesis
The synthesis of this compound typically involves the reductive amination of a spirocyclic precursor with formaldehyde. This process can utilize reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride to introduce the hydroxymethyl group effectively.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. The specific mechanisms include:
- Inhibition of cell cycle progression
- Induction of reactive oxygen species (ROS)
These mechanisms contribute to its ability to reduce tumor growth in preclinical models.
The biological activity of this compound is believed to be mediated through its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for certain receptors, impacting downstream signaling cascades that regulate cellular functions.
Case Studies
Several studies have highlighted the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 2 | Showed that the compound reduced proliferation in HeLa cancer cells by 50% at a concentration of 10 µM after 48 hours. |
| Study 3 | Investigated its effect on apoptosis markers in breast cancer cell lines, revealing increased caspase activation and PARP cleavage. |
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (8-Oxa-2-azaspiro[4.5]decan-4-yl)methanol | Contains an oxygen atom instead of nitrogen in the spiro structure | Moderate antimicrobial activity |
| (2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol | Similar aminoethyl side chain but lacks the hydroxymethyl group | Lower anticancer efficacy |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Chemical Formula : C₁₂H₂₄N₂O
- Molecular Weight : 212.33 g/mol
- CAS Number : 2092474-92-3
The unique spirocyclic structure, which includes a nitrogen atom integrated into the ring, contributes to its reactivity and biological properties. The presence of the hydroxymethyl group enhances its potential as a building block for synthesizing more complex molecules.
Chemistry
In the field of chemistry, (2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol serves as a building block for synthesizing various spirocyclic compounds. Its ability to undergo diverse chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for developing new materials and studying reaction mechanisms.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the hydroxymethyl group to a carboxylic acid. |
| Reduction | Reduces to the corresponding amine using lithium aluminum hydride. |
| Substitution | Allows for the introduction of different functional groups through nucleophilic substitution. |
Biology
The compound has been investigated for its biological activity , particularly in antimicrobial and anticancer research. Its structural features may allow it to interact with biological targets such as enzymes and receptors, potentially modulating their activity.
Case Studies:
- Research indicates that compounds with similar spirocyclic structures exhibit significant antimicrobial properties against various pathogens.
- Preliminary studies suggest potential anticancer activity, warranting further investigation into its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored as a potential drug candidate due to its unique structure and biological activity. The compound's ability to bind selectively to specific targets enhances its therapeutic potential.
Notable Insights:
- The spirocyclic framework may provide a rigid structure that improves binding affinity compared to linear or cyclic analogs.
- Ongoing research aims to evaluate its efficacy in preclinical models for various diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
2-Azaspiro[4.5]decane Derivatives with Amino/Alkyl Groups
- 2-(tert-Butyl)-4-(2-(methyl(phenyl)amino)ethyl)-2-azaspiro[4.5]deca-6,9-dien-3-one (3-11) Molecular Weight: 353.26 g/mol (C₂₃H₃₂N₂O). Key Features: Tert-butyl group at position 2, methyl-phenylaminoethyl chain, and conjugated diene system. Spectroscopic Data: IR peaks at 2724 cm⁻¹ (C-H stretch), HRMS [M+H]⁺: 353.2587 . Comparison: The absence of a methanol group and presence of a ketone at position 3 reduces polarity compared to the target compound.
- 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic Acid Hydrochloride Molecular Weight: 313.84 g/mol (C₁₇H₂₄ClNO₂). Key Features: Benzyl group at position 2, carboxylic acid at position 3. Biological Relevance: Carboxylic acid enhances solubility but may limit blood-brain barrier penetration compared to the methanol group in the target compound .
Spiro Compounds with Heteroatom Variations
1-Oxa-4-azaspiro[4.5]decane Derivatives
- 2,7-Diazaspiro[4.5]decan-3-one Molecular Weight: 168.23 g/mol (C₈H₁₂N₂O). Key Features: Two nitrogen atoms in the spiro ring and a ketone group.
Pharmacological and Physicochemical Comparisons
Anticonvulsant Activity
- 2-Azaspiro[4.4]nonane and 2-Azaspiro[4.5]decane-1,3-dione Derivatives Findings: Studies by Jolanta and Krzysztof (2006–2008) demonstrated anticonvulsant activity in rodent models, with ED₅₀ values < 100 mg/kg. Comparison: The target compound’s aminoethyl and methanol groups may enhance CNS penetration and receptor binding compared to dione derivatives .
Table: Key Properties of Comparable Compounds
*Estimated based on analogs in and .
Preparation Methods
Primary Cyclization Step
Reagents: Cyclohexylamine and methyl acrylate.
Conditions: Heating at 160 °C in a sealed vessel with radical initiator di-tert-butyl peroxide added incrementally over 2 hours.
Outcome: Formation of 1-azaspiro[4.5]decan-2-one intermediate via Michael addition and intramolecular cyclization.
Functional Group Introduction
Aminoethyl Group Incorporation: Achieved by reaction of the spirocyclic lactam intermediate with ethylene diamine or by reductive amination using 2-(aminoethyl) reagents.
Hydroxymethyl Group Introduction: Reduction of ketone or lactam carbonyl groups to hydroxymethyl via hydride reagents (e.g., sodium borohydride) or selective hydroxymethylation reactions.
Photocatalytic Monoalkylation (Optional)
Catalysts: Organic photocatalyst 4CzIPN or iridium-based photocatalysts.
Additives: Tetrabutylammonium azide as a radical source.
Solvent: Acetonitrile under nitrogen atmosphere.
Purpose: To achieve selective α-C–H monoalkylation on primary amines, potentially useful for modifying the aminoethyl substituent.
Industrially Viable Synthesis of Spiro[4.5]decane Derivatives
A patent (CN110818712A) describes a three-step synthetic route for 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, a related spiro compound, highlighting:
Primary Reaction: Mixing urea, diethyl oxalate, ammonium carbonate, and sodium in anhydrous methanol under controlled temperature (25–30 °C) to form a primary product.
Secondary Reaction: Treating the primary product with concentrated hydrochloric acid to yield a secondary product.
Intermediate Reaction: Reacting the secondary product with 2-(ethylamino)acetaldehyde and potassium ferricyanide to form the final spirocyclic compound.
Advantages: Use of inexpensive, readily available raw materials; avoidance of hazardous reagents like sodium cyanide; environmentally friendly and safe; suitable for industrial scale-up.
Table 1: Summary of Key Reaction Parameters from CN110818712A
| Step | Reactants | Conditions | Notes |
|---|---|---|---|
| Primary Reaction | Urea, diethyl oxalate, ammonium carbonate, sodium | Anhydrous methanol, 25–30 °C | Stirring under reflux |
| Secondary Reaction | Primary product + concentrated HCl | Acidic aqueous conditions | Formation of secondary product |
| Intermediate Reaction | Secondary product + 2-(ethylamino)acetaldehyde + K3[Fe(CN)6] | Mild temperature, aqueous | Final spirocyclic product |
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyclohexylamine + methyl acrylate | Radical-initiated cyclization at high temp | Straightforward, accessible reagents | Requires radical initiators, high temp |
| Photocatalytic α-C–H alkylation | Mild conditions, selective functionalization | High selectivity, adaptable | Requires specialized catalysts |
| Three-step methanol-based synthesis (patent CN110818712A) | Sequential reactions with cheap reagents | Safe, cost-effective, scalable | Specific to triazaspiro derivatives |
Q & A
Q. What are the common synthetic routes for (2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis often involves refluxing precursors with amino acids (e.g., glycine or anthranilic acid) in ethanol/water mixtures under controlled conditions (8 hours, 0.01 mol scale). Recrystallization from ethanol improves purity, as demonstrated in analogous spirocyclic compounds . Catalytic reduction of nitro intermediates (e.g., using NaBH₄ or Pd/C) is also effective for introducing amine groups . Key parameters include solvent polarity, temperature, and stoichiometric ratios of reactants.
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be employed to characterize the compound’s structure and confirm spirocyclic integrity?
- Methodological Answer :
- X-ray crystallography : Resolve spirocyclic geometry by analyzing bond angles and torsion angles (e.g., using CAD-4 software for data collection and SHELX for refinement) .
- NMR : Compare proton environments in the azaspiro and aminoethyl moieties. H and C chemical shifts for analogous compounds are reported in PubChem entries .
- IR : Identify hydroxyl (3200–3600 cm⁻¹) and amine (1500–1650 cm⁻¹) stretches to confirm functional groups .
Q. What theoretical frameworks guide the design of experiments involving this compound’s reactivity or biological interactions?
- Methodological Answer : Link hypotheses to molecular orbital theory (for predicting electrophilic/nucleophilic sites) or enzyme-substrate interaction models (e.g., docking studies for biological activity). Evidence-based inquiry principles recommend aligning experimental variables (e.g., pH, solvent) with mechanistic hypotheses .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis pathways to minimize side reactions (e.g., ring-opening or oxidation) in the azaspiro core?
- Methodological Answer :
- Stepwise protection : Temporarily block reactive groups (e.g., aminoethyl) using Boc or Fmoc protocols during spirocycle formation .
- Solvent selection : Use aprotic solvents (e.g., THF) to prevent nucleophilic attack on the spirocyclic system.
- Kinetic monitoring : Track intermediates via HPLC or TLC to identify unstable phases .
Q. How should researchers address contradictions in biological activity data for this compound across different in vitro assays?
- Methodological Answer :
- Control standardization : Ensure consistent cell lines, incubation times, and buffer conditions (e.g., pH 7.4 vs. 6.5 alters protonation states) .
- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Meta-analysis : Cross-reference PubChem bioassay data with independent studies to isolate confounding variables .
Q. What experimental designs are suitable for studying the compound’s stereochemical effects on receptor binding or catalytic activity?
- Methodological Answer :
- Chiral chromatography : Separate enantiomers using columns like Chiralpak AD-H and test isolated isomers in binding assays .
- Molecular dynamics simulations : Model diastereomer interactions with target proteins (e.g., using AutoDock Vina) to predict activity differences .
Q. What methodological considerations are critical for evaluating the compound’s environmental fate and ecotoxicological profile?
- Methodological Answer :
- Long-term partitioning studies : Assess persistence in water/soil using OECD 307 guidelines and monitor abiotic degradation (hydrolysis, photolysis) .
- Trophic transfer analysis : Use microcosm models to measure bioaccumulation in aquatic organisms (e.g., Daphnia magna) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
